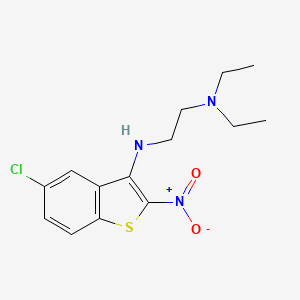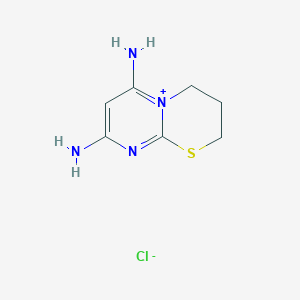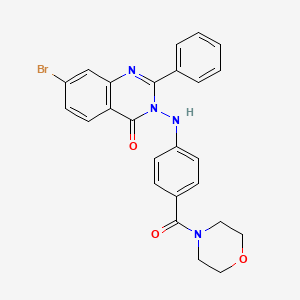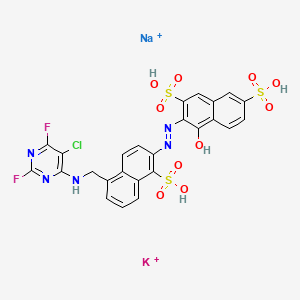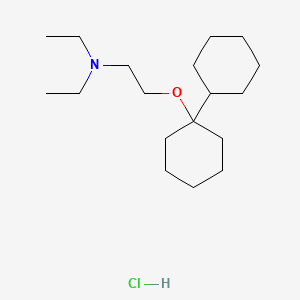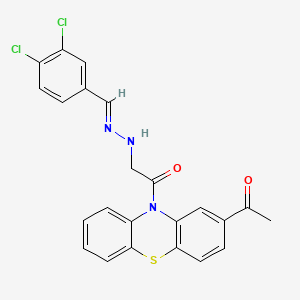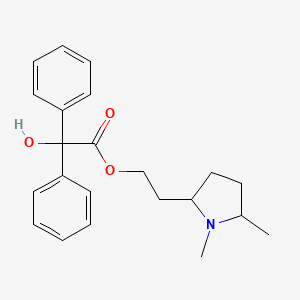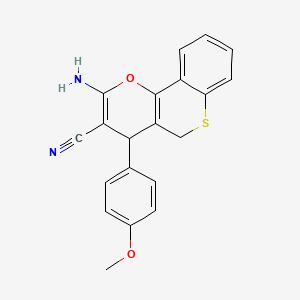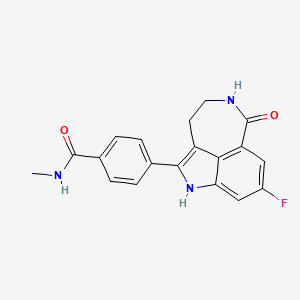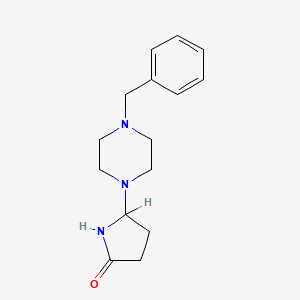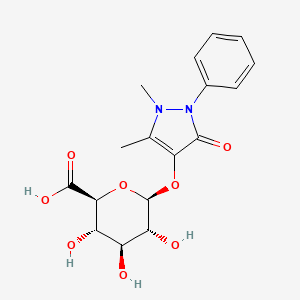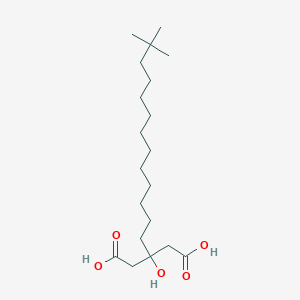
3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid is a complex organic compound characterized by its unique structure, which includes a long alkyl chain with a tertiary alcohol and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with 12,12-dimethyltridecyl bromide, followed by oxidation and hydrolysis steps to introduce the hydroxyl and carboxylic acid groups. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes. The long alkyl chain may also play a role in membrane interactions and lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(13-Hydroxy-12,12-dimethyl-tridecyl)-3-hydroxy glutaric acid: Contains similar functional groups but differs in the position of the hydroxyl group.
12,12-Dimethyl-7,12-dihydrobenzo[a]acridine: A compound with a similar alkyl chain but different core structure.
Uniqueness
3-(12,12-Dimethyltridecyl)-3-hydroxypentanedioic acid is unique due to its specific combination of functional groups and long alkyl chain, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
88444-07-9 |
|---|---|
Molecular Formula |
C20H38O5 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3-(12,12-dimethyltridecyl)-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C20H38O5/c1-19(2,3)13-11-9-7-5-4-6-8-10-12-14-20(25,15-17(21)22)16-18(23)24/h25H,4-16H2,1-3H3,(H,21,22)(H,23,24) |
InChI Key |
YQXQJCIJDDNCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCCCCCCC(CC(=O)O)(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



